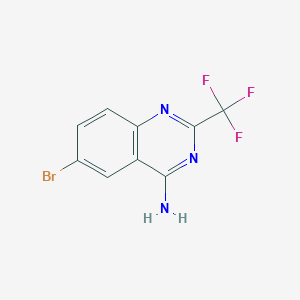
3,6-Anhydro-L-galactose
Vue d'ensemble
Description
3,6-Anhydro-L-galactose is a monomeric sugar derived from agarose, a polysaccharide found in red macroalgae. This compound has garnered attention due to its various physiological activities, including anti-inflammatory, moisturizing, skin whitening, anti-colon cancer, and anti-cariogenic properties . These attributes make it a potential functional ingredient in various industries, including food, cosmetics, and pharmaceuticals.
Méthodes De Préparation
The preparation of 3,6-Anhydro-L-galactose can be achieved through both chemical and enzymatic methods. One common approach involves the hydrolysis of agarose. The process typically includes the following steps :
Pre-hydrolysis: Agarose is pre-hydrolyzed into agaro-oligosaccharides using acetic acid.
Hydrolysis: The agaro-oligosaccharides are further hydrolyzed into neoagarobiose by an exo-agarase enzyme.
Final Hydrolysis: Neoagarobiose is then hydrolyzed into this compound and galactose by a neoagarobiose hydrolase enzyme.
Industrial production methods aim to optimize yield and purity. For instance, a two-step process utilizing specific β-galactosidases has been shown to produce high-titer this compound efficiently .
Analyse Des Réactions Chimiques
3,6-Anhydro-L-galactose undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions and conditions include :
Oxidation: This reaction can convert this compound into 3,6-Anhydro-L-galactonate using oxidizing agents.
Reduction: Reduction reactions can produce 3,6-Anhydro-L-galactitol, a sugar alcohol form of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties and applications.
The major products formed from these reactions include 3,6-Anhydro-L-galactonate and 3,6-Anhydro-L-galactitol, which have their own unique applications.
Applications De Recherche Scientifique
3,6-Anhydro-L-galactose has a wide range of scientific research applications :
Chemistry: It is used as a precursor for synthesizing various derivatives and as a platform chemical for producing other valuable compounds.
Biology: The compound is studied for its role in metabolic pathways and its interactions with different enzymes.
Medicine: Due to its anti-inflammatory and anti-cancer properties, this compound is being explored for potential therapeutic applications.
Industry: It is used in the production of biofuels, bioplastics, and as a functional ingredient in cosmetics and food products.
Mécanisme D'action
The mechanism by which 3,6-Anhydro-L-galactose exerts its effects involves several molecular targets and pathways . For instance:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Skin Whitening: It inhibits melanin production by affecting the activity of tyrosinase, an enzyme involved in melanin synthesis.
Anti-cancer: It induces apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
3,6-Anhydro-L-galactose can be compared with other similar compounds, such as 3,6-Anhydro-D-galactose and 3,6-Anhydro-L-galactitol . While these compounds share some structural similarities, this compound is unique due to its specific physiological activities and potential applications. For example:
3,6-Anhydro-D-galactose: Similar in structure but differs in stereochemistry, affecting its biological activity.
3,6-Anhydro-L-galactitol: A reduced form of this compound, used in different industrial applications.
Propriétés
IUPAC Name |
(2S)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYRMLAWNVOIEX-MOJAZDJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O1)[C@@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28251-55-0 | |
| Record name | 3,6-Anhydrogalactose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028251550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-ANHYDROGALACTOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II64NNN45G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



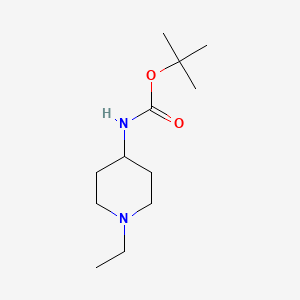
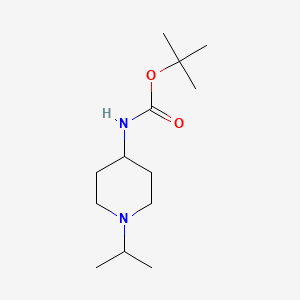
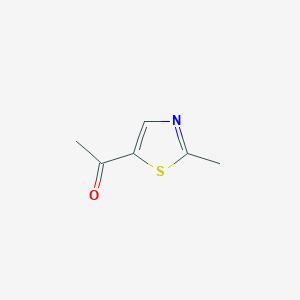
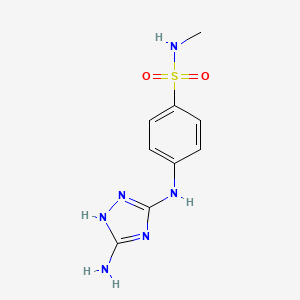
![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)
![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)
![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)
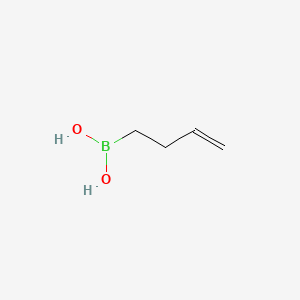
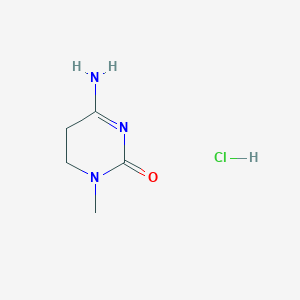
![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)
